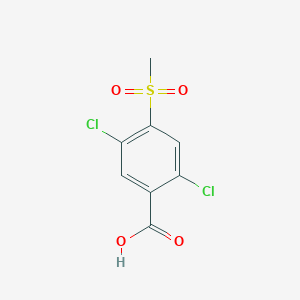
(3-t-Butoxy-4,5-difluorophenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-tert-butoxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of 3-tert-butoxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-tert-butoxy-4,5-difluorophenyl bromide+Zn→(3-tert-butoxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-tert-butoxy-4,5-difluorophenyl)zinc bromide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, aryl halides, and other electrophiles.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving (3-tert-butoxy-4,5-difluorophenyl)zinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
科学研究应用
Chemistry
In synthetic chemistry, (3-tert-butoxy-4,5-difluorophenyl)zinc bromide is used as a reagent for the formation of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using (3-tert-butoxy-4,5-difluorophenyl)zinc bromide can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, (3-tert-butoxy-4,5-difluorophenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating efficient and selective chemical transformations makes it a valuable tool in industrial chemistry.
作用机制
The mechanism by which (3-tert-butoxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The key molecular targets and pathways involved include:
Formation of Carbon-Carbon Bonds: The organozinc intermediate can react with electrophiles to form new carbon-carbon bonds.
Catalytic Cycle: In coupling reactions, the organozinc compound participates in a catalytic cycle involving palladium or nickel catalysts, facilitating the transfer of the organic group to the electrophile.
相似化合物的比较
Similar Compounds
(3-tert-butoxy-4,5-difluorophenyl)magnesium bromide: Another organometallic compound with similar reactivity but different metal center.
(3-tert-butoxy-4,5-difluorophenyl)lithium: A lithium-based reagent with higher reactivity but lower stability compared to the zinc counterpart.
Uniqueness
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide is unique due to its balanced reactivity and stability. Unlike lithium-based reagents, it offers greater control over reaction conditions and product selectivity. Compared to magnesium-based reagents, it provides a more versatile platform for various synthetic applications.
属性
分子式 |
C10H11BrF2OZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-difluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-10(2,3)13-8-6-4-5-7(11)9(8)12;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NVXDMJFJAXWWDS-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
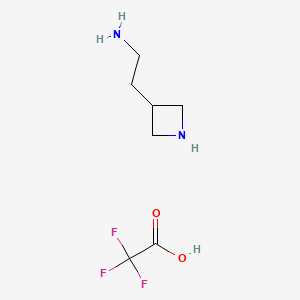

![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
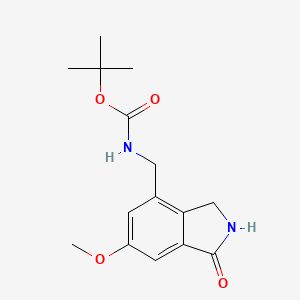
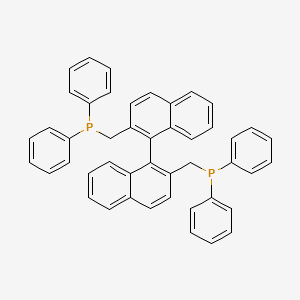
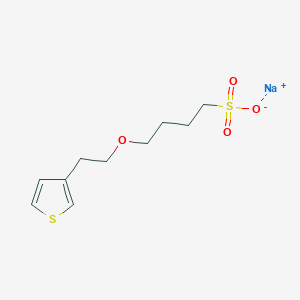
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
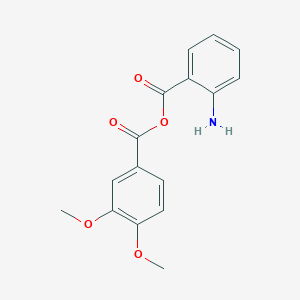
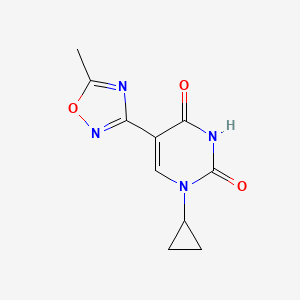
![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
